N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine
Overview
Description
N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine is a chemical compound with the molecular formula C5H9N3S. It is a member of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Mechanism of Action
Target of Action
N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine is a compound that has been studied for its potential biological activities . .
Mode of Action
It is known that 1,3,4-thiadiazole derivatives, which include this compound, have the ability to disrupt processes related to dna replication . This suggests that this compound may interact with its targets to inhibit replication of both bacterial and cancer cells .
Biochemical Pathways
Given that 1,3,4-thiadiazole derivatives can disrupt dna replication processes , it is plausible that this compound may affect pathways related to cell division and growth.
Result of Action
Based on the known effects of 1,3,4-thiadiazole derivatives, it is possible that this compound may inhibit the replication of both bacterial and cancer cells .
Biochemical Analysis
Biochemical Properties
N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain oxidoreductases and transferases, influencing their activity. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which can alter the enzyme’s conformation and activity .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling pathways. Additionally, it can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it may inhibit certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Alternatively, it can activate enzymes by inducing conformational changes that enhance their activity. These interactions can also lead to changes in gene expression, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its effectiveness. Long-term exposure to this compound can result in sustained changes in cellular function, which may be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing certain metabolic pathways or improving cellular function. At higher doses, it can have toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways. For example, it may influence the activity of enzymes involved in the synthesis and degradation of certain metabolites, thereby affecting metabolic flux and metabolite levels. These interactions can have significant implications for cellular metabolism and overall physiological function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. These interactions can influence its accumulation and distribution, affecting its overall effectiveness .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization can enhance its interactions with specific biomolecules and influence its overall activity within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with methyl hydrazinecarbodithioate or hydrazinecarbothioamide . The reaction is carried out in absolute ethanol in the presence of triethylamine, leading to the formation of the desired thiadiazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This includes controlling temperature, reaction time, and the use of appropriate solvents and catalysts .
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are influenced by the functional groups present in the compound and the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or other reduced derivatives .
Scientific Research Applications
N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride
- 2-{[5-(2-Furyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Uniqueness
N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine is unique due to its specific structural features and the presence of the thiadiazole ring, which imparts distinct biological activities. Compared to similar compounds, it may exhibit different pharmacological properties and reactivity patterns .
Properties
IUPAC Name |
N-methyl-1-(4-methylthiadiazol-5-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3S/c1-4-5(3-6-2)9-8-7-4/h6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLGXALTUJAMMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)CNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40649336 | |
Record name | N-Methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40649336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1060817-72-2 | |
Record name | N-Methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40649336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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